Fenclonine Hydrochloride

Description

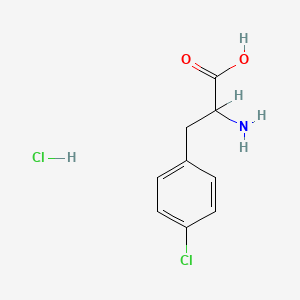

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946453 | |

| Record name | 4-Chlorophenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23633-07-0 | |

| Record name | Fenclonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DM3ZM1XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Studies of Fenclonine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Fenclonine Hydrochloride, also known as para-chlorophenylalanine (PCPA). Fenclonine is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-hydroxytryptamine or 5-HT) biosynthesis.[1][2][3][4][5] Its discovery and subsequent investigation in the mid-20th century were pivotal in elucidating the role of serotonin in a vast array of physiological and behavioral processes. This document synthesizes data from early preclinical and clinical studies, focusing on its mechanism of action, experimental protocols, and quantitative outcomes.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

Fenclonine exerts its pharmacological effects by selectively and irreversibly binding to tryptophan hydroxylase (TPH).[4][6] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. By inhibiting this initial and rate-limiting step, fenclonine leads to a profound and sustained depletion of serotonin in both the central and peripheral nervous systems.[2][3] Early studies identified two isoforms of TPH, with TPH1 predominantly found in peripheral tissues like the gut and pineal gland, and TPH2 being the primary isoform in the brain's raphe nuclei.[7] Fenclonine's action on these enzymes effectively creates a hyposerotonergic state, making it an invaluable tool for studying the functional roles of serotonin.

The inhibition of TPH by fenclonine is a covalent modification, leading to a long-lasting effect. The recovery of serotonin synthesis is not dependent on the dissociation of the inhibitor but rather on the synthesis of new TPH enzyme.[2] This irreversible action is a key characteristic of fenclonine and is responsible for the prolonged depletion of serotonin observed in early studies.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key early studies investigating the effects of fenclonine hydrochloride (PCPA) on serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various animal models.

Table 1: Effect of a Single Intraperitoneal Dose of PCPA on Rat Brain Serotonin and 5-HIAA Levels

| Time Post-Injection | Brain Region | Serotonin (% of Control) | 5-HIAA (% of Control) | Reference |

| 24 hours | Whole Brain | 9.4% | 8.2% | [8] |

| 24 hours | Forebrain | Significantly Reduced | Mirrored 5-HT reduction | [1] |

| 8-10 days | Forebrain | Still Significantly Reduced | - | [1] |

Table 2: Effect of Different Dosing Regimens and Routes of Administration of PCPA on Rodent Brain Serotonin Levels

| Animal Model | Dosing Regimen | Administration Route | Brain Region | Serotonin Depletion | Reference |

| Rat | 300 mg/kg (3 successive daily injections) | Intraperitoneal | Whole Brain | ~90% | [9] |

| Rat | 100 mg/kg (3 successive daily injections) | Intraperitoneal | Whole Brain | 85% | [9] |

| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Oral (in jelly cubes) | Hippocampus | 85% | [10] |

| Mouse | - (ip equivalent dose) | Intraperitoneal | Hippocampus | 55% | [10] |

| Mouse | 500 mg/kg (days 1-2), 250 mg/kg (days 3-7) | Oral (in jelly cubes) | Prefrontal Cortex | 65% | [10] |

| Mouse | - (ip equivalent dose) | Intraperitoneal | Prefrontal Cortex | 50% | [10] |

| Rat | 400 mg/kg (single dose, 24h prior) | Intraperitoneal | - | - | [11] |

Table 3: Time Course of Tryptophan Hydroxylase Activity Recovery After a Single Dose of Fenclonine

| Time Post-Treatment | Brain Region | TPH Activity (% of Control) | Reference |

| 1 day | Cell bodies and nerve terminals | Not detectable | [2] |

| 1 week | Raphe nucleus | 10% | [2] |

| 2 weeks | Hypothalamus | Detectable | [2] |

Detailed Experimental Protocols

The following are representative experimental protocols derived from early studies on fenclonine hydrochloride.

Protocol 1: Induction of Serotonin Depletion in Rats via Intraperitoneal Injection

Objective: To achieve significant depletion of brain serotonin for behavioral or neurochemical studies.

Materials:

-

Fenclonine Hydrochloride (p-chlorophenylalanine)

-

Sterile saline solution (0.9% NaCl)

-

Male Wistar rats (200-250g)

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of Fenclonine Solution: Prepare a suspension of Fenclonine Hydrochloride in sterile saline. A common concentration used is 30 mg/mL. The solution may require sonication or vigorous vortexing to ensure a uniform suspension.

-

Animal Handling and Dosing: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Administer Fenclonine Hydrochloride via intraperitoneal (i.p.) injection. A typical dosing regimen to achieve profound serotonin depletion is 300 mg/kg daily for three consecutive days.[9]

-

Control Group: Administer an equivalent volume of sterile saline to the control group of rats using the same injection schedule.

-

Post-Injection Monitoring: Monitor the animals for any adverse effects. Note that some studies reported hyper-reactivity to cutaneous stimulation in PCPA-treated rats.[8]

-

Tissue Collection and Analysis: At the desired time point following the final injection (e.g., 24 hours to several days), euthanize the animals according to approved protocols. Dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, whole brain) on ice. Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

Neurochemical Analysis: Homogenize the brain tissue and analyze for serotonin and 5-HIAA content using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

Protocol 2: Voluntary Oral Administration of PCPA in Mice

Objective: To induce serotonin depletion through a less stressful, voluntary oral consumption method.[10]

Materials:

-

Fenclonine Hydrochloride (p-chlorophenylalanine)

-

Gelatin or other palatable substance to create jelly cubes

-

Male C57BL/6 mice

-

Standard laboratory chow and water

Procedure:

-

Preparation of PCPA Jellies: Prepare a gelatin-based mixture. Incorporate a pre-determined amount of Fenclonine Hydrochloride into the mixture to achieve the desired daily dose per jelly cube. For example, to deliver an estimated dose of 500 mg/kg on the first two days and 250 mg/kg for the subsequent five days for a 25g mouse, the jelly cubes would need to contain 12.5 mg and 6.25 mg of PCPA, respectively.[10]

-

Acclimation and Dosing: House mice individually and acclimate them to the jelly cubes without the drug for a few days. Once acclimated, provide the PCPA-containing jelly cubes daily for the duration of the treatment period (e.g., 7 days).[10]

-

Control Group: Provide jelly cubes without PCPA to the control group of mice.

-

Behavioral Testing: Conduct behavioral tests, such as the forced swimming test, after the treatment period to assess the functional consequences of serotonin depletion.

-

Neurochemical Validation: Following the completion of behavioral testing, collect brain tissue for neurochemical analysis as described in Protocol 1 to confirm the extent of serotonin depletion.

Signaling Pathways and Experimental Workflows

Serotonin Synthesis and Inhibition by Fenclonine

Caption: Serotonin synthesis pathway and the inhibitory action of Fenclonine HCl.

General Experimental Workflow for Studying Serotonin Depletion

References

- 1. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain serotonin depletion by p-chlorophenylalanine or lesions of raphe neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenclonine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Hyperphagia and obesity following serotonin depletion by intraventricular p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Fenclonine Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of Fenclonine Hydrochloride, also known as p-Chlorophenylalanine (PCPA) Hydrochloride. This document details the synthetic pathways, experimental protocols, and the mechanism of action of this potent tryptophan hydroxylase inhibitor.

Fenclonine is a synthetic derivative of the amino acid phenylalanine and is a widely used tool in neuroscience research to study the effects of serotonin depletion.[1] By irreversibly inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, Fenclonine provides a powerful method for investigating the role of this crucial neurotransmitter in various physiological and pathological processes.[1]

Core Synthesis Pathway

The synthesis of Fenclonine, specifically the desired p-chloro isomer, presents a notable challenge due to the propensity of direct chlorination of L-phenylalanine to yield a mixture of ortho, meta, and para isomers, as well as dichlorinated products.[2] The separation of these isomers is notoriously difficult, rendering direct chlorination an impractical approach for obtaining pure p-chlorophenylalanine.[2]

A more effective and commonly cited method involves a multi-step synthesis commencing from L-phenylalanine. This pathway avoids the issues of direct chlorination by introducing the chloro-substituent through a more controlled series of reactions. While specific reagents and conditions may vary, a general and effective pathway is outlined below.

Logical Workflow of Fenclonine Hydrochloride Synthesis

Caption: A logical workflow diagram illustrating the multi-step synthesis of Fenclonine Hydrochloride from L-Phenylalanine.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of p-chlorophenylalanine and its hydrochloride salt. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

N-Acetylation of L-Phenylalanine

-

Objective: To protect the amino group of L-phenylalanine to prevent side reactions during subsequent steps.

-

Procedure:

-

Suspend L-Phenylalanine in glacial acetic acid.

-

Add acetic anhydride to the suspension.

-

Heat the mixture under reflux until the L-Phenylalanine is completely dissolved.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the N-acetyl-L-phenylalanine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Nitration of N-Acetyl-L-Phenylalanine

-

Objective: To introduce a nitro group at the para position of the phenyl ring.

-

Procedure:

-

Carefully add N-acetyl-L-phenylalanine to a mixture of concentrated sulfuric acid and nitric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the N-acetyl-4-nitro-L-phenylalanine.

-

Filter the product, wash with cold water until neutral, and dry.

-

Reduction of N-Acetyl-4-nitro-L-phenylalanine

-

Objective: To reduce the nitro group to an amino group.

-

Procedure:

-

Dissolve N-acetyl-4-nitro-L-phenylalanine in a suitable solvent such as ethanol.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure until the theoretical amount of hydrogen is consumed.

-

Filter off the catalyst and evaporate the solvent to obtain N-acetyl-4-amino-L-phenylalanine.

-

Diazotization and Sandmeyer Reaction

-

Objective: To convert the amino group to a chloro group via a diazonium salt intermediate.

-

Procedure:

-

Dissolve N-acetyl-4-amino-L-phenylalanine in dilute hydrochloric acid and cool the solution to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will evolve.

-

Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture and extract the N-acetyl-4-chloro-L-phenylalanine with a suitable organic solvent.

-

Hydrolysis of N-Acetyl-4-chloro-L-phenylalanine

-

Objective: To deprotect the amino group to yield p-chlorophenylalanine.

-

Procedure:

-

Reflux the N-acetyl-4-chloro-L-phenylalanine in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of p-chlorophenylalanine to precipitate the free amino acid.

-

Filter the product, wash with cold water, and dry.

-

Formation of Fenclonine Hydrochloride

-

Objective: To convert the free base of p-chlorophenylalanine to its more stable hydrochloride salt.

-

Procedure:

-

Dissolve the purified p-chlorophenylalanine in a minimal amount of hot ethanol.

-

Add a slight excess of concentrated hydrochloric acid to the solution.

-

Cool the solution slowly to allow for crystallization of Fenclonine Hydrochloride.

-

Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

Quantitative Data Summary

The following table summarizes typical (but not guaranteed) quantitative data for the synthesis of Fenclonine Hydrochloride. Yields are highly dependent on the specific reaction conditions and purification methods employed.

| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1. N-Acetylation | L-Phenylalanine | N-Acetyl-L-phenylalanine | >90 | >98 |

| 2. Nitration | N-Acetyl-L-phenylalanine | N-Acetyl-4-nitro-L-phenylalanine | 70-80 | >95 |

| 3. Reduction | N-Acetyl-4-nitro-L-phenylalanine | N-Acetyl-4-amino-L-phenylalanine | >90 | >98 |

| 4. Diazotization & Sandmeyer | N-Acetyl-4-amino-L-phenylalanine | N-Acetyl-4-chloro-L-phenylalanine | 60-70 | >95 |

| 5. Hydrolysis | N-Acetyl-4-chloro-L-phenylalanine | p-Chlorophenylalanine | 80-90 | >99 |

| 6. Hydrochloride Salt Formation | p-Chlorophenylalanine | Fenclonine Hydrochloride | >95 | >99.5 |

Mechanism of Action: Inhibition of Tryptophan Hydroxylase

Fenclonine exerts its biological effects by irreversibly inhibiting tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine).

Serotonin Synthesis Pathway and Fenclonine Inhibition

Caption: Diagram of the serotonin synthesis pathway, highlighting the irreversible inhibition of tryptophan hydroxylase by Fenclonine.

The inhibition of TPH by Fenclonine leads to a profound and long-lasting depletion of serotonin in the brain and peripheral tissues. This makes Fenclonine an invaluable pharmacological tool for elucidating the diverse functions of the serotonergic system.

References

Biochemical Consequences of Tryptophan Hydroxylase Inhibition by p-Chlorophenylalanine (PCPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chlorophenylalanine (PCPA), also known as Fenclonine, is a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] Its administration leads to a profound and sustained depletion of serotonin in both the central nervous system and peripheral tissues. This technical guide provides an in-depth overview of the biochemical ramifications of TPH inhibition by PCPA, focusing on its mechanism of action, quantitative effects on neurochemical systems, and downstream signaling consequences. Detailed experimental protocols and data are presented to serve as a comprehensive resource for researchers utilizing PCPA as a tool for investigating the role of serotonin in various physiological and pathological processes.

Introduction to Tryptophan Hydroxylase and Serotonin Synthesis

Serotonin is a critical monoamine neurotransmitter that modulates a vast array of physiological functions, including mood, sleep, appetite, and cognition. The synthesis of serotonin begins with the essential amino acid L-tryptophan. Tryptophan hydroxylase (TPH) catalyzes the initial and rate-limiting step in this pathway, the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP).[2] Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[1] Due to its role as the rate-limiting enzyme, the activity of TPH is the primary determinant of serotonin levels in the body. There are two isoforms of TPH: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.

p-Chlorophenylalanine (PCPA): An Irreversible TPH Inhibitor

Mechanism of Action

PCPA acts as a selective and irreversible inhibitor of both TPH1 and TPH2.[1] It functions as a substrate analog, binding to the active site of the enzyme. Following binding, PCPA is incorporated into the enzyme, leading to its irreversible inactivation. This inactivation necessitates the de novo synthesis of TPH for the restoration of serotonin production. Consequently, the effects of PCPA on serotonin levels are long-lasting, with recovery taking several days to weeks, depending on the dose and tissue.[3]

Primary Biochemical Consequences: Serotonin System Depletion

The most significant and immediate biochemical consequence of PCPA administration is a drastic reduction in serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). The extent of depletion is dose-dependent and can reach over 90% in various brain regions.[2][4]

Quantitative Effects on Serotonin and 5-HIAA Levels

The following table summarizes the quantitative impact of PCPA on 5-HT and 5-HIAA concentrations in different brain regions of the rat.

| Brain Region | PCPA Dosage | Time Post-Admin. | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |

| Whole Brain | 1000 mg/kg (single dose) | - | ~90.6% | ~91.8% | [4] |

| Frontal Cortex | 300 mg/kg/day (3 days) | 24 hours | >99% | >99% | [5] |

| Cortex | 100-150 mg/kg (single dose) | 24 hours | 30-50% | > 5-HT decrease | [6] |

| Striatum | 100-150 mg/kg (single dose) | 24 hours | 30-50% | > 5-HT decrease | [6] |

| Hippocampus | 100-150 mg/kg (single dose) | 24 hours | 30-50% | > 5-HT decrease | [6] |

| Hypothalamus | 100-150 mg/kg (single dose) | 24 hours | 30-50% | Similar to 5-HT decrease | [6] |

| Brain Stem | 100-150 mg/kg (single dose) | 24 hours | 30-50% | Similar to 5-HT decrease | [6] |

Impact on Tryptophan Hydroxylase Activity

PCPA administration leads to a profound and rapid reduction in TPH activity. Recovery of enzyme function is a slow process that relies on new protein synthesis.

| Tissue | PCPA Dosage | Time Post-Admin. | % Decrease in TPH Activity | Recovery Time | Reference |

| Raphe Nucleus | - | - | ~90% | ~7 days | [3] |

| Hypothalamus | - | - | ~90% | ~14 days | [3] |

Secondary and Off-Target Biochemical Effects

While PCPA is a relatively selective inhibitor of TPH, high doses can affect other enzyme systems, particularly those involved in catecholamine metabolism.

Effects on Catecholamines

Several studies have reported that PCPA can also reduce the levels of dopamine (DA) and norepinephrine (NE), although to a lesser extent than its effect on serotonin.[2][7]

| Neurotransmitter | PCPA Dosage | % Decrease | Reference |

| Dopamine | 2 x 400 mg/kg | 96% | [7] |

| Norepinephrine | 2 x 400 mg/kg | 23.5% | [7] |

| Dopamine | Not specified | 15% | [2] |

| Norepinephrine | Not specified | 15% | [2] |

| Dopamine (Frontal Cortex) | 300 mg/kg/day (3 days) | 42% | [5] |

| Norepinephrine (Frontal Cortex) | 300 mg/kg/day (3 days) | 30% | [5] |

It's important to note that some studies have found no significant effect of PCPA on catecholamine levels, suggesting that the impact may be dose- and region-dependent.[8]

Impact on Downstream Signaling Pathways

The depletion of serotonin by PCPA has profound effects on downstream signaling pathways that are normally activated by serotonin receptors. This leads to adaptive changes in receptor sensitivity and signaling cascades.

Serotonin Receptor Supersensitivity

Prolonged depletion of serotonin can lead to an upregulation and sensitization of postsynaptic serotonin receptors, a phenomenon known as receptor supersensitivity.[9] This can be observed as an increased number of binding sites (BMax) for serotonin receptor ligands.[9]

Altered Second Messenger Systems

Serotonin receptors are coupled to various second messenger systems, such as the phosphoinositide signaling pathway. Chronic PCPA treatment has been shown to enhance serotonin-stimulated inositol monophosphate (IP-1) accumulation in the hippocampus, indicating a potentiation of this signaling cascade.[10]

Mandatory Visualizations

Serotonin Synthesis and PCPA Inhibition Pathway

Caption: Serotonin synthesis pathway and the irreversible inhibition of TPH by PCPA.

Experimental Workflow for PCPA Administration and Analysis

Caption: A typical experimental workflow for studying the effects of PCPA.

Downstream Signaling of a 5-HT Receptor

Caption: A simplified 5-HT2A receptor signaling pathway affected by PCPA-induced serotonin depletion.

Experimental Protocols

PCPA Administration

-

Objective: To achieve significant and sustained depletion of serotonin.

-

Materials:

-

p-Chlorophenylalanine (PCPA) methyl ester hydrochloride (more soluble) or PCPA base.

-

Vehicle (e.g., 0.9% saline, phosphate-buffered saline).

-

Syringes and needles for injection.

-

-

Procedure (for rats):

-

Prepare a fresh solution or suspension of PCPA in the chosen vehicle. Sonication may be required to dissolve the compound.

-

Administer PCPA via intraperitoneal (i.p.) injection. Common dosage regimens include:

-

Administer a corresponding volume of the vehicle to control animals.

-

Allow sufficient time for serotonin depletion to occur. Maximal depletion is typically observed 2-4 days after the initial injection.[2]

-

Measurement of Serotonin and Metabolites by HPLC-ECD

-

Objective: To quantify the levels of 5-HT and 5-HIAA in brain tissue.

-

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD).

-

Reverse-phase C18 column.

-

Mobile phase (e.g., a buffered solution of methanol and water with an ion-pairing agent).

-

Tissue homogenizer.

-

Perchloric acid.

-

Standards for 5-HT and 5-HIAA.

-

-

Procedure:

-

Rapidly dissect and freeze the brain regions of interest on dry ice or in liquid nitrogen.

-

Homogenize the tissue in a solution of perchloric acid.

-

Centrifuge the homogenate at high speed to pellet proteins.

-

Filter the supernatant.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the monoamines using the C18 column and the specified mobile phase.

-

Detect 5-HT and 5-HIAA using the electrochemical detector set at an appropriate oxidizing potential.

-

Quantify the concentrations by comparing the peak areas to those of the standards.

-

Tryptophan Hydroxylase Activity Assay

-

Objective: To measure the enzymatic activity of TPH in tissue homogenates.

-

Materials:

-

Tissue homogenizer.

-

Buffer solution containing cofactors for TPH (e.g., tetrahydrobiopterin, Fe²⁺).

-

L-tryptophan (substrate).

-

Aromatic L-amino acid decarboxylase (AADC) inhibitor (to prevent conversion of 5-HTP to 5-HT).

-

HPLC system for quantifying 5-HTP.

-

-

Procedure:

-

Homogenize fresh or frozen tissue in a suitable buffer.

-

Incubate the homogenate with L-tryptophan and the necessary cofactors in the presence of an AADC inhibitor.

-

Stop the reaction after a defined period (e.g., by adding perchloric acid).

-

Centrifuge and filter the sample.

-

Quantify the amount of 5-HTP produced using HPLC.

-

TPH activity is expressed as the rate of 5-HTP formation (e.g., pmol/mg protein/hour).

-

Conclusion

p-Chlorophenylalanine is an invaluable pharmacological tool for investigating the functional roles of serotonin. Its potent and irreversible inhibition of tryptophan hydroxylase provides a reliable method for inducing profound and long-lasting serotonin depletion. Understanding the detailed biochemical consequences of PCPA treatment, including its primary effects on the serotonin system and its potential off-target effects, is crucial for the accurate interpretation of experimental results. The data and protocols presented in this guide offer a comprehensive resource for researchers in neuroscience and drug development, facilitating the effective use of PCPA in their studies.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early induction of rat brain tryptophan hydroxylase (TPH) mRNA following parachlorophenylalanine (PCPA) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Serotonin and Effort-Based Decision-Making: Dissociating Behavioral Effects of 8-OH-DPAT and PCPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fenclonine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenclonine, also known as para-chlorophenylalanine (PCPA), is a potent and widely utilized pharmacological tool for the experimental depletion of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system (CNS). Its mechanism of action is centered on the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. This inhibition leads to a profound and long-lasting reduction in brain 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). This technical guide provides a comprehensive overview of the core mechanism of fenclonine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

Fenclonine exerts its effects by directly targeting tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[1][2] There are two isoforms of this enzyme, TPH1, found predominantly in the periphery, and TPH2, which is the primary isoform in the central nervous system.[3] Fenclonine acts as an irreversible inhibitor of both isoforms.[1][4]

The process of inhibition involves fenclonine, an amino acid analog, binding to the active site of TPH. While initial binding may be competitive with the natural substrate, L-tryptophan, the subsequent interaction is covalent and inactivates the enzyme permanently.[2] This irreversible binding necessitates the synthesis of new TPH enzyme for the restoration of serotonin production, leading to a prolonged period of serotonin depletion.[1]

Signaling Pathway of Serotonin Synthesis and Fenclonine Inhibition

The following diagram illustrates the biochemical pathway of serotonin synthesis and the point of intervention by fenclonine.

Caption: Serotonin synthesis pathway and fenclonine's inhibitory action.

Quantitative Data on Fenclonine's Effects

The administration of fenclonine leads to a significant and dose-dependent depletion of serotonin and its metabolite, 5-HIAA, in various brain regions.

Table 1: In Vitro Inhibitory Activity of Fenclonine against Tryptophan Hydroxylase

| Compound | Target | Assay | IC50 | Ki | Notes |

| Fenclonine (pCPA) | TPH1 | In vitro binding | > 50 µM[4][5] | - | Weak in vitro binding affinity, but acts as an irreversible inhibitor. |

| p-Ethynylphenylalanine | TPH | In vitro inhibition | - | 32.6 ± 6.2 µM[6] | A potent, reversible, and competitive inhibitor used for comparison. |

Table 2: Dose-Dependent Depletion of Serotonin (5-HT) and 5-HIAA in Rat Brain Regions following Fenclonine (PCPA) Administration

| Dose (mg/kg, i.p.) | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Time Point | Reference |

| 400 | Whole Brain | Not specified | Not specified | 24 hours | [7] |

| 300 | Forebrain | Significant reduction | Significant reduction | 24 hours | [8] |

| 100-150 | Frontal Cortex | > 99% | > 99% | Not specified | [9] |

| 500 (oral, day 1-2) + 250 (oral, day 3-7) | Hippocampus | 85% | Not specified | 7 days | [10] |

| 500 (oral, day 1-2) + 250 (oral, day 3-7) | Prefrontal Cortex | 65% | Not specified | 7 days | [10] |

Table 3: Time Course of Serotonin Depletion and Recovery Following Fenclonine (PCPA) Administration

| Time After Administration | Brain Region | TPH Activity (% of control) | Serotonin (5-HT) Levels | Reference |

| 1 day | Cell bodies and nerve terminals | Undetectable | Undetectable (immunohistochemically) | [1] |

| 1 week | Raphe nucleus | 10% | - | [1] |

| 2 weeks | Hypothalamus | Recovering | Slowly recovering | [1] |

Experimental Protocols

Preparation and Administration of Fenclonine in Rodents

Objective: To achieve significant depletion of central serotonin levels for experimental studies.

Materials:

-

Fenclonine (p-Chlorophenylalanine)

-

Vehicle (e.g., 0.9% saline, distilled water, or a suspension agent like gum arabic)

-

Syringes and needles for injection (e.g., 25-27 gauge)

-

Animal scale

Procedure:

-

Preparation of Fenclonine Suspension: Fenclonine is poorly soluble in water. A common method is to prepare a suspension in 0.9% saline or distilled water. The addition of a few drops of a surfactant like Tween 80 can aid in creating a more uniform suspension. For oral administration, fenclonine can be mixed into a palatable vehicle like jelly.[10]

-

Dosage Calculation: The dose of fenclonine required can vary depending on the desired level and duration of serotonin depletion. A common dosage regimen for significant depletion in rats is 150-300 mg/kg administered intraperitoneally (i.p.) for 2-3 consecutive days.[11]

-

Administration:

-

Intraperitoneal (i.p.) Injection: Restrain the animal appropriately. Lift the animal's hindquarters to allow the abdominal organs to move forward. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Inject the fenclonine suspension slowly.[12]

-

Oral Administration: For voluntary consumption, mix the calculated dose of fenclonine into a small amount of a highly palatable food or jelly.[10] Ensure the animal consumes the entire dose.

-

Measurement of Brain Serotonin and Metabolites using HPLC-ECD

Objective: To quantify the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of aqueous buffer, methanol, and an ion-pairing agent)

-

Perchloric acid (PCA)

-

Internal standard (e.g., N-methylserotonin)

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

Procedure:

-

Tissue Preparation: Rapidly dissect the brain region of interest on an ice-cold surface. Weigh the tissue sample.

-

Homogenization: Homogenize the tissue in a specific volume of ice-cold 0.1 M perchloric acid containing the internal standard.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the proteins.

-

Sample Injection: Filter the supernatant and inject a known volume into the HPLC-ECD system.

-

Chromatographic Separation: The analytes (5-HT, 5-HIAA, and internal standard) are separated on the C18 column based on their hydrophobicity.

-

Electrochemical Detection: As the analytes elute from the column, they are oxidized at the electrode surface of the ECD, generating an electrical signal that is proportional to their concentration.

-

Quantification: Compare the peak areas of 5-HT and 5-HIAA in the samples to those of a standard curve to determine their concentrations. Normalize the values to the tissue weight.[13][14]

In Vitro Tryptophan Hydroxylase Activity Assay (Fluorescence-based)

Objective: To measure the enzymatic activity of tryptophan hydroxylase in brain tissue homogenates.

Materials:

-

Fluorometer or fluorescence plate reader

-

Recombinant TPH or brain tissue homogenate

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., HEPES or Tris-HCl)

-

5-Hydroxytryptophan (5-HTP) standard

Procedure:

-

Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, L-tryptophan, BH4, DTT, catalase, and ferrous ammonium sulfate.

-

Initiate Reaction: Add the enzyme source (recombinant TPH or brain homogenate) to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Fluorescence Measurement: The product of the reaction, 5-HTP, has different fluorescence properties than the substrate, L-tryptophan. Monitor the increase in fluorescence over time at an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 325 nm.[15]

-

Data Analysis: The rate of the increase in fluorescence is proportional to the TPH activity. Calculate the enzyme activity by comparing the rate to a standard curve generated with known concentrations of 5-HTP.[16]

Mandatory Visualizations

Experimental Workflow for Assessing Fenclonine's Effects

Caption: A typical experimental workflow for studying fenclonine's effects.

Logical Relationship of Fenclonine's Action

Caption: The logical progression from fenclonine administration to its effects.

Conclusion

Fenclonine remains an indispensable tool in neuroscience research for elucidating the multifaceted roles of serotonin in the central nervous system. Its potent, selective, and irreversible inhibition of tryptophan hydroxylase provides a robust method for inducing a profound and sustained depletion of brain serotonin. A thorough understanding of its mechanism of action, coupled with precise quantitative data and standardized experimental protocols, is paramount for the accurate interpretation of research findings and the advancement of our knowledge in neuropharmacology and drug development. This guide serves as a foundational resource for professionals seeking to effectively utilize fenclonine in their research endeavors.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. Reversible and irreversible phases of serotonin depletion by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TPH2 - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of New Non-BBB Permeable Tryptophan Hydroxylase Inhibitors for Treating Obesity and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 13. research.brighton.ac.uk [research.brighton.ac.uk]

- 14. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 15. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. static.igem.org [static.igem.org]

The In-Depth Guide to Para-Chlorophenylalanine's Core Effects on the Serotonin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of para-chlorophenylalanine (PCPA), a potent and widely used pharmacological tool for investigating the roles of serotonin in various physiological and pathological processes. This document details its mechanism of action, quantitative effects on neurochemical levels, and the experimental protocols utilized in its study.

Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

Para-chlorophenylalanine (PCPA), also known as Fenclonine, functions as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively blocks the initial and most critical step in the serotonin synthesis pathway.[1][3] This leads to a profound and sustained depletion of serotonin in the central nervous system and peripheral tissues. The effects of PCPA are so potent that serotonin can become undetectable immunohistochemically within the first day of administration.[1]

The inhibition of TPH by PCPA is a time-dependent process, with maximal depletion of serotonin typically observed 2 to 4 days after administration.[3] The recovery of serotonin levels is slow and depends on the synthesis of new TPH enzyme, a process that can take several days to weeks.[1] While PCPA is highly selective for TPH, some studies have reported effects on other catecholamines at higher doses, though these effects are generally less pronounced than the depletion of serotonin.[3][4]

Quantitative Effects on Neurotransmitter Levels

The administration of PCPA leads to a significant and dose-dependent reduction in the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions. The following tables summarize the quantitative data from several key studies.

Table 1: Effects of PCPA on Serotonin (5-HT) and 5-HIAA Levels in Rodent Brain

| Animal Model | Dose (mg/kg) | Route | Time Post-Administration | Brain Region | % Decrease in 5-HT | % Decrease in 5-HIAA | Reference |

| Rat | 1000 | - | - | Whole Brain | 90.6% | 91.8% | [2] |

| Rat | 300 | i.p. | 24 hours | Cortex | ~67% | - | [3] |

| Rat | 300 | i.p. | 2-4 days | Cortex | ~89-94% | - | [3] |

| Rat | 300 | i.p. | - | Frontal Cortex | >99% | >99% | [4] |

| Mouse | 500 (days 1-2), 250 (days 3-7) | Oral | 7 days | Hippocampus | 85% | - | [5] |

| Mouse | 500 (days 1-2), 250 (days 3-7) | Oral | 7 days | Prefrontal Cortex | 65% | - | [5] |

| Rat | 150 | i.p. | - | Frontal Cortex | ~50% | - | [6] |

Table 2: Effects of PCPA on Other Catecholamines

| Animal Model | Dose (mg/kg) | Route | Brain Region | % Decrease in Dopamine | % Decrease in Norepinephrine | Reference |

| Rat | 2 x 400 | - | Cortex | 96% | 23.5% | [3] |

| Rat | - | - | - | ~50-80% | ~50-80% | [3] |

| Rat | 300 | i.p. | Frontal Cortex | 42% | 30% | [4] |

Signaling Pathways and Experimental Workflows

Serotonin Synthesis Pathway and PCPA Inhibition

The following diagram illustrates the serotonin synthesis pathway and the point of intervention by PCPA.

Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.

Typical Experimental Workflow for in vivo PCPA Studies

The diagram below outlines a common experimental workflow for investigating the effects of PCPA in animal models.

Caption: A generalized experimental workflow for in vivo PCPA studies.

Detailed Experimental Protocols

The following are representative experimental protocols for the use of PCPA to induce serotonin depletion in rodents.

Intraperitoneal (i.p.) Administration Protocol (Rat)

-

Objective: To achieve profound serotonin depletion in the rat brain.

-

Materials:

-

Para-chlorophenylalanine (PCPA)

-

Sterile saline solution (0.9% NaCl)

-

Syringes and needles (e.g., 25-gauge)

-

Adult male Sprague-Dawley rats (250-300g)

-

-

Procedure:

-

PCPA Preparation: Prepare a suspension of PCPA in sterile saline. A common dose is 300 mg/kg.[3] For example, for a 300g rat, weigh 90mg of PCPA and suspend it in an appropriate volume of saline for intraperitoneal injection (e.g., 1-2 ml). Vigorous vortexing or sonication may be required to achieve a uniform suspension.

-

Animal Handling and Injection: Gently restrain the rat and administer the PCPA suspension via intraperitoneal injection. A control group should receive an equivalent volume of the vehicle (sterile saline).

-

Time Course: House the animals in their home cages with ad libitum access to food and water. The maximal depletion of serotonin is typically observed between 48 and 96 hours post-injection.[3]

-

Tissue Collection and Analysis: At the desired time point, euthanize the animals according to approved protocols. Rapidly dissect the brain and specific regions of interest on ice. Tissues should be immediately frozen and stored at -80°C until analysis.

-

Neurochemical Analysis: Homogenize the brain tissue and analyze the levels of 5-HT and 5-HIAA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Oral Administration Protocol (Mouse)

-

Objective: To achieve sustained serotonin depletion through voluntary oral consumption in mice.

-

Materials:

-

Para-chlorophenylalanine (PCPA)

-

Jelly cubes or other palatable food matrix

-

Adult male C57BL/6 mice

-

-

Procedure:

-

PCPA-Jelly Preparation: Incorporate PCPA into a palatable jelly. An example dosing regimen is an estimated 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[5] The amount of PCPA per jelly cube should be calculated based on the average daily food consumption of the mice.

-

Administration: Provide the PCPA-containing jelly to the mice in their home cages. A control group should receive jelly without PCPA.

-

Duration: Continue the administration for the desired period, for example, 7 days.[5]

-

Tissue Collection and Analysis: Follow the same procedures for euthanasia, tissue collection, and neurochemical analysis as described in the i.p. protocol.

-

Conclusion

Para-chlorophenylalanine is an invaluable tool for elucidating the multifaceted roles of serotonin in the central nervous system. Its potent and irreversible inhibition of tryptophan hydroxylase allows for a robust and sustained depletion of serotonin, providing a powerful model for studying the consequences of serotonergic hypofunction. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous experiments aimed at understanding the complexities of the serotonergic system and its implications for health and disease. Careful consideration of the dosage, administration route, and time course of PCPA's effects is crucial for obtaining reliable and reproducible results.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Serotonin Sleuth: A Technical Guide to p-Chlorophenylalanine (PCPA) as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Chlorophenylalanine (PCPA), also known as Fenclonine, has carved a significant niche in neuroscience research as a potent and selective tool for investigating the complexities of the serotonergic system. This technical guide delves into the discovery, mechanism of action, and pivotal experimental protocols that have established PCPA as an indispensable molecule for studying the roles of serotonin in a vast array of physiological and behavioral processes. Through a detailed examination of its biochemical properties and in vivo effects, this document serves as a comprehensive resource for researchers employing or considering PCPA in their experimental designs.

Discovery and Core Properties

The journey of PCPA as a research tool began with the quest for specific inhibitors of serotonin (5-hydroxytryptamine, 5-HT) synthesis. It was identified as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] This targeted action allows for a profound and sustained depletion of central and peripheral serotonin stores, providing a powerful model to probe the functional significance of this neurotransmitter.

Chemical Properties:

-

Systematic Name: 2-amino-3-(4-chlorophenyl)propanoic acid

-

Molecular Formula: C₉H₁₀ClNO₂

-

Mechanism of Action: Irreversible inhibition of tryptophan hydroxylase[1][3]

Mechanism of Action: A Visualized Pathway

PCPA exerts its effect by directly targeting tryptophan hydroxylase (TPH). TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By irreversibly binding to and inactivating TPH, PCPA effectively halts the production of new serotonin molecules.[1][2] This leads to a dramatic and long-lasting depletion of serotonin in various tissues, most notably the brain. The selectivity of PCPA for TPH is a key feature, as it does not significantly affect the levels of other neurotransmitters like catecholamines at standard research doses.[4]

References

The Pivotal Role of Fenclonine (p-Chlorophenylalanine) in Early Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenclonine, also known as para-chlorophenylalanine (PCPA), has been a cornerstone pharmacological tool in the foundational era of neuroscience research.[1] Its significance lies in its potent and specific action as an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine or 5-HT).[2][3][4][5] This singular mechanism of action allowed early researchers to investigate the myriad functions of the serotonergic system by observing the physiological and behavioral consequences of its depletion. This technical guide provides an in-depth overview of fenclonine's role in these pioneering studies, detailing its mechanism, experimental applications, and the critical data that emerged.

Mechanism of Action

Fenclonine exerts its effect by selectively and irreversibly binding to tryptophan hydroxylase.[1][3][5] TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin. By inhibiting this initial and crucial step, fenclonine effectively halts the synthesis of new serotonin molecules. This leads to a profound and sustained depletion of serotonin in the central nervous system.[1][6] Notably, studies have shown that fenclonine does not significantly affect the levels of aromatic L-amino acid decarboxylase (AADC), the subsequent enzyme in the serotonin synthesis pathway.[1]

The effects of fenclonine-induced serotonin depletion are drastic, with immunohistochemical studies showing that serotonin can become undetectable within the first day of administration.[1] The recovery of TPH activity and serotonin levels is a slow process. In one study, TPH activity in the raphe nucleus was at 10% of control values after one week and recovered in the hypothalamus region after two weeks.[1] This prolonged effect made fenclonine an invaluable tool for studying the long-term consequences of serotonin deficiency.

Core Applications in Early Neuroscience

The ability to reliably and specifically deplete serotonin with fenclonine opened the door to a wide range of investigations into the role of this neurotransmitter in various physiological and behavioral processes. Key areas of research included:

-

Sleep-Wake Cycles: Early and seminal studies used fenclonine to probe the function of serotonin in regulating sleep. While initial findings suggested that serotonin promotes sleep, later research controlling for thermoregulation indicated that serotonin neurons are actually wake-promoting.[7][8][9][10] Fenclonine-induced insomnia was found to be linked to hypothermia, highlighting the critical role of serotonin in temperature regulation.[8]

-

Behavior and Mood: Fenclonine has been instrumental in creating animal models to study the behavioral effects of serotonin depletion, which are often linked to conditions like depression and anxiety.[2][11] Studies have shown that fenclonine treatment can alter exploratory locomotion and reactivity to stimuli.[12]

-

Neurodevelopment: Research using organisms like zebrafish has demonstrated the critical role of serotonin in early development. Fenclonine treatment in zebrafish embryos led to developmental abnormalities, including effects on body length and locomotor behavior.[13]

-

Pain Perception: The serotonergic system's involvement in nociception was also explored using fenclonine. Studies showed that depleting serotonin with fenclonine could inhibit the antinociceptive effects of morphine.[2][3]

-

Interactions with other Neurotransmitter Systems: Fenclonine-induced serotonin depletion has been shown to impact other neurotransmitter systems, such as the dopamine system. One study found that PCPA administration decreased the activity of midbrain dopamine cells.[14] It has also been shown to affect glutamate receptor expression.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing fenclonine.

| Table 1: Effects of Fenclonine on Serotonin and Metabolite Levels | ||||

| Animal Model | Dosage and Administration | Brain Region | % Reduction in 5-HT | % Reduction in 5-HIAA |

| Rat | 1000 mg/kg | Whole Brain | 90.6%[12] | 91.8%[12] |

| Mouse (oral) | 500 mg/kg (2 days) then 250 mg/kg (5 days) | Hippocampus | 85%[11] | Not Reported |

| Mouse (ip) | 500 mg/kg (2 days) then 250 mg/kg (5 days) | Hippocampus | 55%[11] | Not Reported |

| Mouse (oral) | 500 mg/kg (2 days) then 250 mg/kg (5 days) | Prefrontal Cortex | 65%[11] | Not Reported |

| Mouse (ip) | 500 mg/kg (2 days) then 250 mg/kg (5 days) | Prefrontal Cortex | 50%[11] | Not Reported |

| Rat | 2 x 400 mg/kg | Cortex | 98.7%[6] | Not Reported |

| Rat | Not Specified | Brain | 90-95% | >90%[15] |

| Rat | Not Specified | Frontal Cortex | >99%[16] | >99%[16] |

| Mouse | 800 mg/kg (ip for 5 days) | Brain | >88%[8] | Not Reported |

| Table 2: Effects of Fenclonine on Other Neurotransmitters | |||

| Animal Model | Dosage and Administration | Brain Region | Neurotransmitter |

| Rat | 2 x 400 mg/kg | Cortex | Dopamine |

| Rat | 2 x 400 mg/kg | Cortex | Norepinephrine |

| Rat | 2 x 400 mg/kg | Cortex | Adrenaline |

| Rat | Not Specified | Frontal Cortex | Noradrenaline |

| Rat | Not Specified | Frontal Cortex | Dopamine |

Experimental Protocols

Serotonin Depletion in Rodents (General Protocol)

This protocol provides a generalized methodology for inducing serotonin depletion using fenclonine in rats or mice, based on common practices in early neuroscience research.

Materials:

-

Fenclonine (p-Chlorophenylalanine)

-

Vehicle (e.g., saline, sterile water, or a suspension agent like carboxymethyl cellulose)

-

Syringes and needles for injection (if applicable)

-

Animal balance

-

Appropriate animal housing and care facilities

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (temperature, light-dark cycle) for a minimum of one week prior to the experiment to allow for acclimatization.

-

Fenclonine Preparation: Prepare the fenclonine solution or suspension. For intraperitoneal (i.p.) injection, fenclonine can be dissolved or suspended in a suitable vehicle. For oral administration, it can be mixed into a palatable food source or jelly.[11]

-

Dosage and Administration:

-

Intraperitoneal (i.p.) Injection: A common dosage regimen involves daily injections. For example, 100 mg/kg to 400 mg/kg daily for several consecutive days.[3][14][17] Higher loading doses followed by maintenance doses have also been used.[17]

-

Oral Administration: A validated protocol for mice involves administering fenclonine in jelly cubes at an estimated dose of 500 mg/kg for the first two days, followed by 250 mg/kg for the subsequent five days.[11]

-

-

Behavioral or Physiological Testing: Conduct behavioral tests or physiological measurements at the desired time points following the initiation of fenclonine treatment. The timing will depend on the specific research question, as the depletion of serotonin is progressive.

-

Neurochemical Analysis (Post-Mortem):

-

Rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, whole brain).

-

Analyze the tissue for serotonin and its metabolites (e.g., 5-HIAA) using techniques such as high-performance liquid chromatography (HPLC) or immunohistochemistry to confirm the extent of serotonin depletion.

Visualizations

Signaling Pathway

Caption: Fenclonine irreversibly inhibits Tryptophan Hydroxylase (TPH).

Experimental Workflow

Caption: A typical experimental workflow for studying the effects of fenclonine.

Logical Relationship

Caption: The causal chain from fenclonine administration to its observed effects.

Conclusion

Fenclonine, or PCPA, has been an indispensable tool in neuroscience, providing a direct method to probe the extensive functions of the serotonergic system. By inducing a profound and lasting depletion of serotonin, it has allowed researchers to delineate the roles of this critical neurotransmitter in a vast array of physiological and behavioral processes, from sleep and mood to development and pain. The quantitative data and experimental protocols derived from early studies using fenclonine have laid a significant portion of the groundwork for our current understanding of serotonin's role in the brain and have paved the way for the development of more targeted therapeutic interventions for a range of neurological and psychiatric disorders. While newer, more sophisticated techniques are now available, the foundational knowledge gained from research with fenclonine remains a critical component of modern neuroscience.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fenclonine (PCPA; CP-10188) | Tryptophan Hydroxylase | CAS 7424-00-2 | Buy Fenclonine (PCPA; CP-10188) from Supplier InvivoChem [invivochem.com]

- 4. bioportal.bioontology.org [bioportal.bioontology.org]

- 5. Fenclonine | Hydroxylase | TargetMol [targetmol.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of p-chlorophenylalanine and tryptophan on sleep, EEG and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insomnia Caused by Serotonin Depletion is Due to Hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Sleep regulation after reduction of brain serotonin: effect of p-chlorophenylalanine combined with sleep deprivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adverse effects of serotonin depletion in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The depletion of brain serotonin levels by para-chlorophenylalanine administration significantly alters the activity of midbrain dopamine cells in rats: an extracellular single cell recording study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. p-Chlorophenylalanine (PCPA) Increases GluR1 Transcription in Rat Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of subchronic antidepressants administration on serotonin-stimulated phosphoinositide hydrolysis in para-chlorophenylalanine-treated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Investigations of Para-Chlorophenylalanine (PCPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial clinical investigations of para-chlorophenylalanine (PCPA), also known as fenclonine. PCPA is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This document summarizes the foundational clinical data, details key experimental protocols, and visualizes the underlying biochemical and experimental frameworks.

Mechanism of Action

Para-chlorophenylalanine acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[1] TPH catalyzes the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, or 5-HT) from the amino acid L-tryptophan.[2][3] By irreversibly binding to and inactivating TPH, PCPA effectively blocks the production of serotonin throughout the body.[2] This leads to a profound and long-lasting depletion of serotonin levels in tissues, including the brain, gut, and platelets.[2][4] The recovery of serotonin synthesis is dependent on the generation of new TPH enzyme, which can take several days to weeks.[1][2]

Core Clinical Application: Carcinoid Syndrome

The primary initial clinical application for PCPA was the treatment of carcinoid syndrome. This condition is characterized by the overproduction of serotonin by neuroendocrine tumors, leading to severe symptoms such as diarrhea, flushing, and cardiac issues.[5][6] The rationale for using PCPA was to directly address the root cause of the symptoms by inhibiting serotonin synthesis.

Clinical Efficacy and Biochemical Impact

Clinical studies in the late 1960s and early 1970s demonstrated that PCPA could significantly reduce the biochemical markers of carcinoid syndrome and alleviate some of its most debilitating symptoms.[6][7] Treatment with PCPA led to a dramatic decrease in the urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, which served as a direct indicator of reduced serotonin production.[6][7]

Table 1: Summary of Biochemical Effects of PCPA in Carcinoid Syndrome

| Parameter | Pre-Treatment Levels | Post-Treatment Levels | Percentage Reduction | Reference |

| Urinary 5-HIAA | Abnormally High | Normal or Near-Normal | >50% | [6] |

| Serum Serotonin | Abnormally High | Normal or Near-Normal | Significant Reduction | [6] |

| Whole Brain 5-HT (Rat Model) | Control Levels | 9.4% of Control | ~90% | [4] |

| Brain 5-HIAA (Rat Model) | Control Levels | 8.2% of Control | ~91% | [4] |

Table 2: Summary of Clinical Outcomes in Carcinoid Syndrome Patients Treated with PCPA

| Symptom | Patient Population | Dosage Regimen | Clinical Outcome | Reference |

| Diarrhea | Patient with metastatic carcinoid tumor | Chronic treatment (duration not specified) | Promptly halted and controlled | [6] |

| Flushing | Patient with metastatic carcinoid tumor | Chronic treatment | Did not prevent flushing | [6] |

| Flushing | Patient with flushing and severe diarrhea | Not specified | Complete abolition of flushing | [5][8] |

| Diarrhea | Patient with flushing and severe diarrhea | Not specified | No effect on diarrhea | [5][8] |

Note: The clinical response could be variable, as seen in the paradoxical effects on flushing and diarrhea in different patients.[5][6][8]

Adverse Effects and Developmental Discontinuation

Despite its efficacy in reducing serotonin levels, the clinical development of PCPA was ultimately halted due to a range of significant side effects.[1][3] These adverse events were largely attributed to the non-selective depletion of serotonin, including in the central nervous system.[9]

Commonly Reported Adverse Effects:

-

Psychiatric Disturbances: Depression, anxiety, and other mental disorders were frequently observed.[3][10]

-

Hypersensitivity Reactions: Allergic-type reactions were a notable concern.[1]

-

Fatigue and Nausea: These were common, non-specific side effects.[10]

The central nervous system-mediated side effects, particularly depression, were a major factor in preventing its further development for clinical use.[3]

Experimental Protocols from Initial Investigations

The foundational studies of PCPA in carcinoid syndrome followed a structured approach to evaluate both biochemical and clinical endpoints.

Patient Selection and Drug Administration

-

Inclusion Criteria: Patients diagnosed with metastatic carcinoid syndrome exhibiting characteristic symptoms like severe diarrhea and flushing, and with confirmed elevated urinary 5-HIAA levels.[6][7]

-

Drug Formulation: PCPA was administered orally.[5]

-

Dosage: Dosing regimens varied, but studies often involved daily administration. For instance, animal studies used a wide range of doses from 150-1000 mg/kg to establish the dose-dependent effects on serotonin depletion.[4] Clinical dosages were carefully titrated based on patient response and tolerance.

Biochemical and Clinical Monitoring

-

Primary Biochemical Endpoint: The primary measure of efficacy was the 24-hour urinary excretion of 5-HIAA.[6][7] Urine samples were collected at baseline and throughout the treatment period to quantify the reduction in serotonin metabolism.

-

Other Laboratory Tests: Blood levels of serotonin, tryptophan, and other amino acids were also monitored to understand the broader metabolic impact.[7]

-

Clinical Endpoint Assessment: Symptom severity, particularly the frequency and intensity of diarrheal episodes and flushing, was recorded daily by clinical staff and through patient diaries.

Logical Framework: From Administration to Clinical Effect

The clinical investigation of PCPA can be understood through a logical sequence of events, from the administration of the drug to the resulting therapeutic and adverse outcomes. This framework highlights the direct causal links and the unintended consequences of profound serotonin depletion.

Conclusion

The initial clinical investigations of para-chlorophenylalanine were a landmark in neuropharmacology, providing a powerful proof-of-concept that inhibiting serotonin synthesis could effectively manage the symptoms of carcinoid syndrome. The studies meticulously documented the drug's potent biochemical effects, leading to significant reductions in 5-HIAA and control of severe diarrhea in some patients. However, the profound and non-selective nature of PCPA-induced serotonin depletion also led to significant and intolerable psychiatric and other adverse effects, which ultimately prevented its clinical use. These early studies paved the way for the development of more targeted therapies for carcinoid syndrome and remain a critical case study in the balance between therapeutic efficacy and the systemic importance of neurotransmitter pathways.

References

- 1. Fenclonine - Wikipedia [en.wikipedia.org]

- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and biochemical effects of parachlorophenylalanine in a patient with the carcinoid syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. Inhibition of serotonin synthesis by para-chlorophenylalanine in patients with the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical and biochemical effects of parachlorophenylalanine in a patient with the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Clinical effects of para-chlorophenylalanine in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenclonine Hydrochloride: An In-depth Review of its Primary Effects on Serotonin Synthesis and Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenclonine hydrochloride, also widely known as para-chlorophenylalanine (PCPA), is a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), the rate-limiting step in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis.[1][2][3] This comprehensive technical guide provides a detailed literature review of the primary effects of fenclonine hydrochloride, focusing on its mechanism of action, biochemical consequences, and the resultant physiological and behavioral outcomes. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Inhibition of Tryptophan Hydroxylase

Fenclonine's primary and most significant effect is the selective and irreversible inhibition of tryptophan hydroxylase.[3][4] TPH is the enzyme responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), a precursor to serotonin. By irreversibly binding to TPH, fenclonine effectively blocks the synthesis of new serotonin molecules in both the central nervous system and peripheral tissues.[3][4] While it is a competitive inhibitor of tryptophan hydroxylase in vitro, it brings about an irreversible inactivation of the enzyme in vivo.[4]

The inhibition of TPH by fenclonine is highly specific. Studies have shown that it has little to no inhibitory activity towards other aromatic amino acid hydroxylases like tyrosine hydroxylase, the rate-limiting enzyme for catecholamine biosynthesis, or phenylalanine hydroxylase.[5] This specificity makes fenclonine a valuable pharmacological tool for studying the roles of serotonin in various physiological processes.

Signaling Pathway: Serotonin Synthesis Inhibition

Caption: Mechanism of Fenclonine (PCPA) action on the serotonin synthesis pathway.

Biochemical Effects of Fenclonine Administration

The administration of fenclonine leads to a profound and dose-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various tissues, most notably the brain. The extent and duration of this depletion are key factors in its physiological and behavioral consequences.

Quantitative Data on Serotonin and Metabolite Depletion in Animal Models

The following tables summarize the quantitative effects of fenclonine on serotonin and its metabolite levels as reported in various preclinical studies.

| Species | Dose (mg/kg) | Route of Administration | Brain Region | Analyte | % Depletion (compared to control) | Time Point | Reference |

| Rat | 150 (i.p.) | Intraperitoneal | Frontal Cortex | 5-HT | ~50% | Not Specified | [6] |

| Rat | 150 (i.p.) | Intraperitoneal | Frontal Cortex | 5-HIAA | >50% | Not Specified | [6] |

| Rat | 300 (i.p.) for 2 days | Intraperitoneal | Medial Basal Hypothalamus | 5-HT | Dramatic depletion | Day 3 | [7] |

| Mouse | 250 (oral, in jelly) for 5 days | Oral | Hippocampus | 5-HT | 85% | 7 days | [8] |

| Mouse | 500 (oral, in jelly) for 2 days, then 250 for 5 days | Oral | Prefrontal Cortex | 5-HT | 65% | 7 days | [8] |

| Mouse | 500 (i.p.) for 2 days, then 250 for 5 days | Intraperitoneal | Hippocampus | 5-HT | 55% | 7 days | [8] |

| Mouse | 500 (i.p.) for 2 days, then 250 for 5 days | Intraperitoneal | Prefrontal Cortex | 5-HT | 50% | 7 days | [8] |

Effects on Other Neurotransmitters

While fenclonine is a selective TPH inhibitor, some studies have reported secondary effects on other neurotransmitter systems, particularly at higher doses.

| Species | Dose (mg/kg) | Route of Administration | Brain Region | Neurotransmitter | % Change (compared to control) | Reference |

| Rat | Not Specified | Not Specified | Not Specified | Dopamine | Decreased activity of midbrain dopamine cells | [9] |